5-Tosylquinolin-8-ol
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Overview
Description
5-Tosylquinolin-8-ol is a derivative of quinolin-8-ol, a compound known for its diverse applications in medicinal and industrial chemistry. The addition of a tosyl group (p-toluenesulfonyl) to the quinolin-8-ol structure enhances its chemical properties, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Tosylquinolin-8-ol typically involves the tosylation of quinolin-8-ol. This process can be achieved by reacting quinolin-8-ol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: 5-Tosylquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of quinolin-8-one derivatives.
Reduction: Formation of 5-aminoquinolin-8-ol.
Substitution: Formation of various substituted quinolin-8-ol derivatives.
Scientific Research Applications
5-Tosylquinolin-8-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Tosylquinolin-8-ol involves its interaction with various molecular targets. The compound can chelate metal ions, which is crucial for its role as a fluorescent probe. Additionally, its ability to inhibit enzymes is attributed to the tosyl group’s electron-withdrawing properties, which enhance the compound’s binding affinity to enzyme active sites .
Comparison with Similar Compounds
Quinolin-8-ol: The parent compound, known for its antimicrobial and chelating properties.
5-Hydroxyquinoline: Similar structure but lacks the tosyl group, resulting in different chemical properties.
8-Hydroxyquinoline: Another derivative with significant biological activity.
Uniqueness: 5-Tosylquinolin-8-ol stands out due to the presence of the tosyl group, which enhances its chemical reactivity and binding affinity. This makes it more effective in applications such as enzyme inhibition and metal ion detection compared to its analogs .
Properties
CAS No. |
61430-91-9 |
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Molecular Formula |
C16H13NO3S |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
5-(4-methylphenyl)sulfonylquinolin-8-ol |
InChI |
InChI=1S/C16H13NO3S/c1-11-4-6-12(7-5-11)21(19,20)15-9-8-14(18)16-13(15)3-2-10-17-16/h2-10,18H,1H3 |
InChI Key |
ZCPYGPOWCHKHAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3C=CC=NC3=C(C=C2)O |
Origin of Product |
United States |
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